Brazilin tetraacetate

Description

Brazilin is a homoisoflavanoid (C₁₆H₁₄O₅) derived from the heartwood of Caesalpinia sappan (sappanwood) . It exhibits diverse bioactivities, including anti-inflammatory, vasorelaxant, and neuroprotective effects. For instance, brazilin inhibits amyloid-beta (Aβ) fibrillogenesis, a key process in Alzheimer’s disease (AD), with a logP < 3, enabling blood-brain barrier (BBB) penetration . Brazilin’s oxidation product, brazilein, shares similar antimigratory and cytotoxic properties, particularly in regulating HER2/NFκB signaling pathways .

Acetylation typically enhances lipophilicity (increasing logP), alters solubility, and modifies pharmacokinetics. For example, riboflavin tetraacetate becomes a non-ionic surfactant with reduced water solubility , while β-phenylethyl β-D-glucoside tetraacetate gains antioxidative and anti-inflammatory utility .

Properties

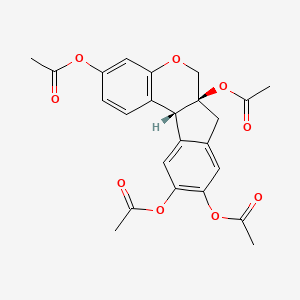

Molecular Formula |

C24H22O9 |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

[(6aS,11bR)-6a,9,10-triacetyloxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl] acetate |

InChI |

InChI=1S/C24H22O9/c1-12(25)30-17-5-6-18-20(8-17)29-11-24(33-15(4)28)10-16-7-21(31-13(2)26)22(32-14(3)27)9-19(16)23(18)24/h5-9,23H,10-11H2,1-4H3/t23-,24+/m0/s1 |

InChI Key |

QTWIUPRYNALMAA-BJKOFHAPSA-N |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3C4=CC(=C(C=C4C[C@]3(CO2)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

tetraacetylbrazilin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brazilein (C₁₆H₁₂O₅)

- Bioactivity : Brazilein shares brazilin’s antimigratory and cytotoxic effects, targeting HER2 and NFκB pathways. Molecular docking studies reveal comparable binding affinities to Src and PI3K proteins .

- Mechanistic Differences : Brazilein’s oxidized structure enhances its stability but reduces BBB penetration compared to brazilin .

Hematoxylin and Protosappanin

- Hematoxylin : Like brazilin, it is a natural dye with mild antioxidative properties. However, it lacks brazilin’s vasorelaxant and neuroprotective effects .

Table 1: Key Properties of Brazilin and Structural Analogs

Comparison with Other Tetraacetate Compounds

β-Phenylethyl β-D-Glucoside Tetraacetate

- Applications : Used in neurodegenerative and cardiovascular research due to antioxidative and anti-inflammatory properties .

- Solubility : Hydrophobic (tetraacetate form) compared to the parent glucoside.

Riboflavin Tetraacetate (C₂₅H₂₈N₄O₁₀)

- Contrast with Brazilin : Unlike brazilin, it lacks direct neuroprotective effects but serves as a stabilizer in formulations.

Beta-D-Ribofuranose 1,2,3,5-Tetraacetate

- Applications : Intermediate in nucleotide synthesis and pharmaceutical excipients .

- Structural Contrast: A carbohydrate derivative, unlike brazilin’s homoisoflavanoid backbone.

Table 2: Tetraacetate Compounds vs. Brazilin

Pharmacokinetic and Functional Insights

- Brazilin : Orally bioavailable (Cₘₐₓ = 3.4 mg/mL in rats) with a 4.5-hour half-life; detectable in the brain post-IV administration .

- Tetraacetates : Acetylation generally increases metabolic stability but may reduce BBB penetration due to higher molecular weight (e.g., riboflavin tetraacetate: MW 544.51 vs. brazilin’s 286.28) .

Q & A

Q. What are the established methods for synthesizing Brazilin tetraacetate derivatives, and how can their purity be validated?

this compound derivatives are typically synthesized via acetylation of the parent compound (brazilin) using acetic anhydride under controlled conditions. A validated approach involves:

- Stepwise acetylation : Reacting brazilin with acetic anhydride in pyridine at 0–5°C for 24 hours to ensure complete esterification of hydroxyl groups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

- Purity validation : High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm, comparing retention times to reference standards. For quantification, calibration curves using purified this compound are recommended .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm acetylation sites and regioselectivity. For example, acetyl methyl protons appear at δ 2.0–2.3 ppm, while aromatic protons of brazilin resonate at δ 6.5–7.5 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na] peak for CHONa at m/z 449.12) .

- FT-IR : Absorption bands at 1740–1760 cm confirm ester carbonyl groups .

Q. What in vitro assays are suitable for initial screening of this compound’s bioactivity?

- Enzyme inhibition assays : Measure inhibition of phosphodiesterase-1 (PDE1) using a colorimetric assay with 3-isobutyl-1-methylxanthine as a positive control. This compound showed 34.9% inhibition at 11.45 µg/mL in prior studies .

- Antitumor activity : MTT assay against cancer cell lines (e.g., HepG2 or MCF-7), comparing efficacy to rebeccamycin tetraacetate derivatives, which exhibited IC values <10 µM in preclinical models .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of acetylation in Brazilin derivatives?

Regioselectivity is sensitive to:

- Catalyst choice : Pyridine enhances acetylation of primary hydroxyl groups, while DMAP (4-dimethylaminopyridine) may favor secondary sites .

- Temperature : Lower temperatures (0–5°C) reduce side reactions, as shown in analogous syntheses of ribofuranose tetraacetate .

- Solvent polarity : Dichloromethane (non-polar) vs. acetic acid (polar) alters reaction kinetics, as observed in lead tetraacetate-mediated oxidative demethylation studies .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

Discrepancies arise in:

- Dose-response variability : PDE1 inhibition (34.9% at 11.45 µg/mL ) vs. antitumor activity (higher doses required for cytotoxicity). Resolution requires standardized assays (e.g., fixed incubation times, controlled cell passage numbers).

- Mechanistic ambiguity : Conflicting reports on whether bioactivity stems from the parent compound or hydrolyzed metabolites. Use stable isotope-labeled tetraacetate derivatives to track metabolic fate .

Q. How can computational modeling predict this compound’s interaction with target enzymes?

- Molecular docking : Use AutoDock Vina to model binding to PDE1’s active site, leveraging crystal structures (PDB ID: 1TBF). Prioritize hydrogen bonding with Glu and hydrophobic interactions with Phe .

- MD simulations : GROMACS-based simulations (100 ns) to assess stability of ligand-enzyme complexes in aqueous environments .

Methodological Considerations

Q. How can enzyme-assisted extraction (EAE) improve yields of Brazilin for subsequent acetylation?

- Optimized protocol : Treat Caesalpinia sappan wood powder with Aspergillus niger cellulase (0.467 U/mL) at 50°C for 6 hours, achieving 2.3-fold higher brazilin yields vs. conventional reflux .

- Validation : Compare EAE-extracted brazilin with commercial standards via TLC (R = 0.42 in ethyl acetate:hexane 3:7) and HPLC .

Q. What strategies mitigate instability of this compound in aqueous solutions?

- Formulation : Encapsulate in PEG-PLGA nanoparticles (150–200 nm) to enhance solubility and prevent hydrolysis .

- Storage : Lyophilize under argon and store at -80°C with desiccants to minimize ester bond cleavage .

Data Analysis and Reporting

Q. How should researchers address variability in biological replicate data?

Q. What ethical guidelines apply to publishing this compound research data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.